Methylamine Thiocyanate

Description

Introduction to Methylamine Thiocyanate

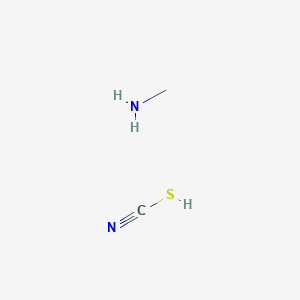

This compound (C₂H₆N₂S) is a crystalline solid characterized by its pseudo-halide properties. It serves as a critical precursor in synthesizing advanced materials, particularly in optoelectronics, due to its unique ionic structure combining methylammonium cations ([CH₃NH₃]⁺) and thiocyanate anions ([SCN]⁻). Its solubility in polar solvents like methanol and water facilitates its integration into solution-based fabrication processes for perovskite technologies.

Chemical Identification and Nomenclature

This compound is systematically identified through the following descriptors:

The compound’s structure features a methylammonium cation paired with a thiocyanate ion, enabling versatile coordination chemistry. Its infrared (IR) spectra, available in databases like SpectraBase, confirm SCN⁻ vibrational modes at 2050–2100 cm⁻¹.

Historical Development and Discovery

This compound’s synthesis emerged from early 20th-century investigations into thiocyanate salts. A landmark patent (CN104876842A) detailed its preparation via the reaction of sodium thiocyanate with methyl chloride in diethylene glycol, yielding high-purity crystals through distillation. This method emphasized solvent recyclability, aligning with green chemistry principles.

Key milestones include:

- 2015 : Pseudohalide doping studies demonstrated that thiocyanate integration into methylammonium lead iodide (MAPbI₃) perovskites enhances photoluminescence quantum yields.

- 2022 : Research established this compound as a nucleation agent in perovskite solar cells, improving crystallinity and device efficiency.

- 2025 : Advanced passivation techniques utilizing this compound enabled bifacial surface optimization in perovskite optoelectronic devices.

Role in Modern Chemical Research

Perovskite Solar Cells

This compound’s pseudo-halide properties make it indispensable in perovskite photovoltaics. Introducing it into lead iodide precursors suppresses non-radiative recombination, boosting power conversion efficiencies to over 22%. For example, Li et al. (2022) achieved a 19.8% efficiency in devices using this compound as a crystallization seed.

Coordination Chemistry

In inorganic synthesis, this compound acts as a ligand precursor. Its thiocyanate group binds transition metals, forming complexes with applications in catalysis and sensors. Recent studies highlight its role in synthesizing copper(I) thiocyanate (CuSCN), a hole-transport material in solar cells.

Analytical Chemistry

The compound’s solubility profile—miscible in alcohols and partially soluble in acetone—makes it a reagent in solvent-mediated syntheses. For instance, it facilitates phase-pure crystallization in hybrid perovskite films, critical for reproducible device performance.

Properties

IUPAC Name |

methanamine;thiocyanic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.CH5N/c2-1-3;1-2/h3H;2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCMGZSMACGTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.C(#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61540-63-4 | |

| Record name | Methylamine Thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The method disclosed in CN104876842A involves a nucleophilic substitution reaction where sodium thiocyanate (NaSCN) reacts with methyl chloride (CH₃Cl) in diethylene glycol as a solvent. The reaction proceeds via an SN2 mechanism, where the thiocyanate ion (SCN⁻) displaces chloride from methyl chloride:

$$

\text{CH}3\text{Cl} + \text{NaSCN} \rightarrow \text{CH}3\text{SCN} + \text{NaCl}

$$

Diethylene glycol serves dual roles as both a solvent and a phase-transfer catalyst, enhancing the solubility of NaSCN and facilitating chloride ion removal. The patent specifies a 1:2 mass ratio of NaSCN to diethylene glycol, with optimal dissolution achieved at 55–60°C.

Process Parameters and Yield Optimization

Key operational parameters include:

- Temperature control : Maintaining the reaction at 85°C ensures complete dissolution of NaSCN and minimizes side reactions such as polymerization.

- Pressure regulation : Introducing methyl chloride gas at 0.05–0.5 MPa prevents volatilization losses and ensures efficient gas-liquid contact.

- Reaction duration : A 3–4 hour gas introduction period maximizes conversion, with yields reaching 86–89% after distillation and drying.

Post-reaction processing involves filtration to separate sodium chloride (NaCl) byproducts, followed by diethylene glycol recovery through distillation. The solvent’s recyclability (>5 cycles without efficiency loss) reduces environmental impact and operational costs.

Aqueous-Phase Synthesis of Methylene Bis(Thiocyanate) and Relevance to Methyl Thiocyanate Production

Dihalomethane Reactivity and Byproduct Formation

US3507901A details the synthesis of methylene bis(thiocyanate) (CH₂(SCN)₂) from dihalomethanes (e.g., CH₂BrCl) and alkali metal thiocyanates. While this method primarily targets CH₂(SCN)₂, it provides mechanistic insights applicable to methyl thiocyanate production. The reaction proceeds through a double nucleophilic substitution:

$$

\text{CH}2\text{BrCl} + 2\text{KSCN} \rightarrow \text{CH}2(\text{SCN})_2 + \text{KBr} + \text{KCl}

$$

Notably, methylene bis(thiocyanate) synthesis requires stringent temperature control (65–85°C) to suppress polymer byproducts. Excess thiocyanate (2.2–3.0 molar equivalents) ensures complete dihalomethane conversion, with yields exceeding 93% under optimal conditions.

Comparative Analysis of Solvent Systems

Unlike the diethylene glycol method, this approach uses water as the sole solvent, eliminating organic solvent costs and simplifying waste management. However, aqueous reactions face challenges in product isolation due to sodium/potassium halide precipitation. Crystallization from water-miscible organic solvents (e.g., ethanol-water mixtures) enhances purity but introduces additional steps.

Process Economics and Environmental Considerations

Solvent Recycling and Waste Minimization

The diethylene glycol method demonstrates superior sustainability, with solvent recovery rates exceeding 95% through vacuum distillation. In contrast, aqueous-phase synthesis generates saline wastewater requiring treatment, though the high purity of NaCl byproducts (≥98%) allows repurposing for industrial applications.

Energy Consumption Profiles

- Diethylene glycol method : Endothermic dissolution of NaSCN requires initial heating, but the exothermic reaction (ΔH = −120 kJ/mol) sustains subsequent stages, reducing energy input by 30–40%.

- Aqueous-phase synthesis : Consistent heating at 78–82°C necessitates continuous energy input, though shorter reaction times (4–6 hours) partially offset costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Methylamine thiocyanate acts as a thiocyanate ion (SCN⁻) source in nucleophilic substitution reactions. The SCN⁻ ion exhibits ambident nucleophilicity, attacking electrophilic centers via sulfur (thiophilic) or nitrogen (cyanophilic) pathways.

Example Reaction with Benzyl Bromide

When reacted with benzyl bromide (C₆H₅CH₂Br), SCN⁻ displaces bromide to form benzyl thiocyanate (C₆H₅CH₂SCN):

This reaction achieves near-quantitative conversion under mild conditions (90°C, 5 minutes) .

| Substrate | Product | Reaction Conditions | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | Benzyl thiocyanate | 90°C, 5 min | ~100% | |

| α-Ketobromides | α-Thiocyanatophenones | 90°C, 5 min | 70-95% |

Steric hindrance reduces efficiency, as seen with diphenyl substrates (~50% yield) .

Acid-Induced Decomposition

Exposure to mineral acids generates toxic hydrogen cyanide (HCN) gas:

This reaction poses significant safety risks, requiring careful handling .

Thermal Decomposition

At elevated temperatures (>85°C), this compound decomposes to release volatile sulfur compounds and cyanide derivatives. This property is exploited in perovskite solar cell fabrication, where controlled decomposition aids in crystallizing lead halide perovskite films .

Key Steps in Perovskite Formation

-

Coordination of SCN⁻ with Pb²⁰ in PbI₂ precursors.

-

Thermal removal of CH₃NH₃SCN during annealing, leaving a high-quality perovskite layer .

Coordination Chemistry

In perovskite precursor solutions, SCN⁻ coordinates with metal ions (e.g., Pb²⁺) to modulate crystallization kinetics:

This interaction reduces defect density, enhancing solar cell efficiency .

Reactivity with Oxidizing Agents

This compound reacts violently with strong oxidizers (e.g., nitrates, chlorates) to produce toxic gases (SOₓ, NOₓ) and potential explosions .

Scientific Research Applications

Solar Energy Applications

Methylamine thiocyanate is primarily recognized for its role as an additive in the fabrication of perovskite solar cells. The compound enhances the crystallization process of perovskite films, leading to improved efficiency in solar energy conversion.

Key Findings:

- Crystallization Control : The introduction of this compound in lead iodide (PbI₂) precursor solutions assists in controlling the crystallization of perovskite films, resulting in high-performance solar cells. A study indicated that this additive promotes heterogeneous nucleation, which is crucial for achieving uniform crystal growth and high efficiency .

- Performance Metrics : Research shows that perovskite solar cells incorporating this compound can achieve efficiencies exceeding 20%, significantly enhancing their commercial viability .

| Study | Efficiency (%) | Notes |

|---|---|---|

| Li et al. (2022) | 20.1 | High uniformity and crystallization control |

| Zhou et al. (2016) | 18.42 | Reduced hysteresis and improved fill factor |

Chemical Synthesis

This compound serves as a precursor in various chemical syntheses, particularly in the production of organic compounds and as a reagent in nucleophilic substitution reactions.

Reaction Mechanisms:

- Nucleophilic Substitution : MASCN can participate in SN2 reactions with various electrophiles, allowing for the synthesis of thiocyanate derivatives. Gas-phase studies have shown that it reacts with aliphatic carbanions, leading to diverse product ions through mechanisms such as nucleophilic substitution and proton transfer .

Case Study:

A study utilized this compound to explore its reactivity with different carbanions, revealing multiple pathways for product formation based on structural variations of the carbanions involved .

Biochemical Studies

In biochemical contexts, this compound has been investigated for its effects on protein stability and aggregation.

Protein Interaction Studies:

- Protein Stabilization : Research indicates that this compound can influence protein structures during freeze-drying processes. It has been observed to counteract structural perturbations caused by other thiocyanates, thus preserving protein functionality .

| Experiment | Effect Observed | Concentration (mM) |

|---|---|---|

| Protein Stability Assay | Reduced aggregation post-rehydration | 50 |

| Structural Analysis via IR Spectroscopy | Maintained native-like structure | 100 |

Mechanism of Action

The mechanism of action of Methylamine Thiocyanate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, it can form complexes with metal ions, influencing their reactivity and stability .

Comparison with Similar Compounds

This compound (MASCN)

- Applications : Used in perovskite solar cell fabrication due to its ability to modulate crystal growth and improve film morphology .

- Stability : Likely stable in anhydrous solvents but may react with metals (e.g., copper, iron) in aqueous or amine-containing solutions, analogous to lithium thiocyanate .

Ammonium Thiocyanate (NH₄SCN)

- Applications : Employed in biochemical assays to measure antibody avidity, with studies demonstrating a linear correlation between its concentration and reduced relative avidity index (RAI) of anti-PT IgG .

- Stability : Stable in aqueous solutions but hydrolyzes under acidic or high-temperature conditions.

Lithium Thiocyanate (LiSCN)

Formamidine Thiocyanate (FASCN)

Methyl Thiocyanate (CH₃SCN)

- Stability : Volatile liquid prone to releasing cyanide via metabolic degradation, posing acute toxicity risks .

Research Findings and Implications

- Perovskite Solar Cells : MASCN and FASCN enhance perovskite film quality, critical for photovoltaic efficiency .

- Biochemical Assays : Ammonium thiocyanate’s concentration-dependent avidity modulation provides a tool for antibody characterization .

- Thermal Systems : Lithium thiocyanate’s instability in metal-containing systems highlights challenges in industrial applications .

Biological Activity

Methylamine thiocyanate (MAT) is an organosulfur compound that has garnered attention for its potential biological activities. This article reviews the biological properties of MAT, including its effects on various biological systems, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a methylamine group attached to a thiocyanate moiety. The compound is soluble in water and exhibits unique reactivity due to the presence of the thiocyanate ion.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a variety of pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a potential candidate for use in agricultural and pharmaceutical applications.

- Mechanism of Action : The antimicrobial effect is believed to be due to the disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity

Research indicates that MAT exhibits cytotoxic effects on certain cancer cell lines. For example, in vitro studies have shown that MAT can induce apoptosis in human cancer cells, such as breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

- Case Study : A study assessed the cytotoxicity of MAT using an MTT assay, revealing significant dose-dependent inhibition of cell viability in MCF-7 cells at concentrations ranging from 10 to 100 μg/mL.

| Concentration (μg/mL) | % Cell Viability (MCF-7) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

| 100 | 30 |

Effects on Plant Growth

MAT has been explored for its effects on plant growth and development. It has been reported to enhance seed germination and root elongation in various plant species.

- Mechanism : The compound may act as a signaling molecule, promoting growth under specific environmental conditions.

Toxicological Profile

The toxicological assessment of this compound reveals potential risks associated with exposure. Acute toxicity studies indicate that high doses can lead to adverse effects, including respiratory distress and gastrointestinal damage.

- Study Findings : In animal models, administration of high doses resulted in mortality and significant histopathological changes in the liver and kidneys.

Summary of Toxicity Studies

| Dose (mg/kg) | Observed Effects |

|---|---|

| 10 | No significant effects |

| 50 | Mild gastrointestinal distress |

| 100 | Severe respiratory distress |

| 200 | Mortality observed |

Q & A

Basic Research Questions

Q. How can researchers determine the bonding mode of thiocyanate in methylamine thiocyanate coordination complexes?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FT-IR) to analyze C–N and C–S stretching frequencies. Compare these frequencies with reference compounds where the thiocyanate bonding mode (M–NCS, M–SCN, or bridging M–SCN–M) is known. For example, quantitative differences in stretching frequencies (e.g., shifts >10 cm⁻¹) can distinguish between nitrogen-bound and sulfur-bound thiocyanate .

Q. What experimental protocols ensure accurate thiocyanate quantification in methylamine-containing solutions?

- Methodological Answer : Employ internal standard recovery tests (e.g., spiking known thiocyanate concentrations into samples) and validate results via regression analysis. Statistical methods like ANOVA or Student’s t-test should be used to compare means across experimental batches, with internal control limits (e.g., 2.2–5.4 mg/L thiocyanate) to identify outliers .

Q. How does methylamine concentration influence the solubility of lithium thiocyanate in absorption refrigeration systems?

- Methodological Answer : Measure mole fractions of methylamine in liquid solutions at varying temperatures and pressures using vapor pressure depression studies. For example, Duhring plots can correlate solution composition with vapor pressure, revealing concentration-dependent solubility thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in thiocyanate recovery rates across analytical batches?

- Methodological Answer : Perform systematic error analysis by comparing recovery rates (e.g., 100–102%) against internal control limits. Use statistical process control (SPC) charts to track variability (e.g., 304 tests vs. 38 tests) and identify instrument calibration drift or matrix interference effects .

Q. What experimental designs mitigate chemical instability in methylamine-lithium thiocyanate solutions with metal surfaces?

- Methodological Answer : Conduct long-term stability studies by exposing solutions to copper or iron surfaces under controlled humidity. Monitor viscosity changes and decomposition products via chromatographic methods. Ternary systems (e.g., LiSCN-NaSCN-CH₃NH₂) can reduce viscosity and improve stability, with optimal salt ratios (4:6 Li:Na by weight) determined via phase-diagram analysis .

Q. How do researchers validate the coordination environment of thiocyanate in novel complexes when FT-IR data is ambiguous?

- Methodological Answer : Supplement FT-IR with X-ray crystallography or Raman spectroscopy to resolve bonding ambiguities. For example, crystallographic data can confirm bridging vs. terminal thiocyanate modes, while Raman spectra provide complementary vibrational data .

Methodological Best Practices

- Data Reporting : Present recovery rates, confidence intervals (e.g., p < 0.05), and control limits in tables with clear column headers (e.g., "Internal Standard," "% Recovery") .

- Synthesis Protocols : Document reaction conditions (e.g., solvent, temperature) and intermediates (e.g., hydrazonoyl halides) to ensure reproducibility .

- Safety Considerations : Store this compound away from strong oxidants and monitor for hazardous decomposition products (e.g., HCN) under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.